molecular formula C17H17NO2S B2876841 3-(3-p-Tolyloxy-propyl)-3H-benzothiazol-2-one CAS No. 842956-97-2

3-(3-p-Tolyloxy-propyl)-3H-benzothiazol-2-one

Cat. No.: B2876841
CAS No.: 842956-97-2
M. Wt: 299.39
InChI Key: KTYNPDOZYJXRTL-UHFFFAOYSA-N
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Description

3-(3-p-Tolyloxy-propyl)-3H-benzothiazol-2-one is a chemical compound that belongs to the family of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-p-Tolyloxy-propyl)-3H-benzothiazol-2-one typically involves the reaction of this compound with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced equipment and techniques to monitor and control the reaction process.

Chemical Reactions Analysis

Types of Reactions

3-(3-p-Tolyloxy-propyl)-3H-benzothiazol-2-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: This compound has been investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Research has explored its potential therapeutic applications, including its use as a drug candidate for certain medical conditions.

    Industry: It is used in the production of various industrial products, including dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-p-Tolyloxy-propyl)-3H-benzothiazol-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific application and context. The exact molecular targets and pathways involved can vary, but they often include enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(3-p-Tolyloxy-propyl)-3H-benzothiazol-2-one include other benzothiazole derivatives with similar chemical structures and properties. Some examples of similar compounds are:

  • 3-(3-p-Tolyloxy-propyl)-3H-benzooxazol-2-one
  • 3-(3-p-Tolyloxy-propyl)-3H-benzimidazol-2-one

Uniqueness

The uniqueness of this compound lies in its specific chemical structure and the resulting properties and applications

Properties

IUPAC Name

3-[3-(4-methylphenoxy)propyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S/c1-13-7-9-14(10-8-13)20-12-4-11-18-15-5-2-3-6-16(15)21-17(18)19/h2-3,5-10H,4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYNPDOZYJXRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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